2-Fluoro-4-octyloxybenzoic acid
Overview
Description
2-Fluoro-4-octyloxybenzoic acid is an organic compound with the molecular formula C15H21FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by an octyloxy group.
Preparation Methods
The synthesis of 2-Fluoro-4-octyloxybenzoic acid typically involves a multi-step process. One common method includes the following steps :
Stage 1: 1-Bromo-3-fluoro-4-octyloxybenzene is reacted with magnesium in tetrahydrofuran (THF) under reflux conditions to form a Grignard reagent.
Stage 2: The Grignard reagent is then treated with carbon dioxide at temperatures ranging from -20°C to room temperature.
Stage 3: The resulting product is hydrolyzed with hydrochloric acid in water to yield this compound.
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-4-octyloxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-4-octyloxybenzoic acid has several scientific research applications:
Liquid Crystals: It is used in the synthesis of fluorinated liquid crystals, which are essential for display technologies due to their unique optical and dielectric properties.
Materials Science: The compound’s structural properties make it useful in developing new materials with specific electronic and mechanical characteristics.
Biological Studies: It can be used as a model compound in studying the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-octyloxybenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and steric effects. The octyloxy group can affect the compound’s solubility and interaction with hydrophobic environments. These interactions can modulate various biochemical pathways and molecular targets, depending on the specific application .
Comparison with Similar Compounds
2-Fluoro-4-octyloxybenzoic acid can be compared with other similar compounds, such as:
- 2-Fluoro-4-nonyloxybenzoic acid
- 2-Fluoro-4-pentyloxybenzoic acid
- 2-Fluoro-4-hexyloxybenzoic acid
These compounds share similar structural features but differ in the length of the alkoxy chain. The variations in the alkoxy chain length can influence the compound’s physical properties, such as melting point, solubility, and phase behavior, making each compound unique for specific applications .
Properties
IUPAC Name |
2-fluoro-4-octoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FO3/c1-2-3-4-5-6-7-10-19-12-8-9-13(15(17)18)14(16)11-12/h8-9,11H,2-7,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPDESKDPDUKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379168 | |
Record name | 2-Fluoro-4-octyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128895-76-1 | |
Record name | 2-Fluoro-4-octyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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